

Application Notes and Protocols: Measuring Mitochondrial Respiration in Response to Dicreatine Malate

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Compound of Interest

Compound Name: *Dicreatine malate*

Cat. No.: *B8822164*

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Introduction

Mitochondria are central to cellular energy metabolism, primarily through oxidative phosphorylation (OXPHOS). The efficiency of mitochondrial respiration is a critical indicator of cellular health and is implicated in numerous physiological and pathological processes.

Dicreatine malate, a compound combining creatine and malate, presents a unique opportunity to investigate cellular bioenergetics. Creatine plays a pivotal role in energy buffering in tissues with high and fluctuating energy demands by recycling adenosine triphosphate (ATP) through the creatine kinase system.^{[1][2]} Malate is a key intermediate in the tricarboxylic acid (TCA) cycle and is essential for transporting reducing equivalents into the mitochondria via the malate-aspartate shuttle.^{[3][4][5]}

This document provides detailed protocols for assessing the impact of **dicreatine malate** on mitochondrial respiration in live cells using the Agilent Seahorse XF Analyzer.^{[6][7]} The Seahorse XF Cell Mito Stress Test is a standard method for measuring key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.^{[8][9]} These protocols will guide researchers in designing and executing experiments to elucidate the effects of **dicreatine malate** on mitochondrial health and function.

Key Parameters of Mitochondrial Function

The Seahorse XF Cell Mito Stress Test utilizes sequential injections of mitochondrial inhibitors to determine several key parameters of mitochondrial respiration:

Parameter	Description	Calculation
Basal Respiration	The baseline oxygen consumption rate (OCR), representing the energetic demand of the cell under basal conditions.	(Last rate measurement before first injection) - (Non-Mitochondrial Respiration)
ATP-Linked Respiration	The portion of basal respiration dedicated to ATP synthesis. It is determined by inhibiting ATP synthase.	(Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection)
Proton Leak	The remaining basal respiration not coupled to ATP synthesis, representing protons that leak across the inner mitochondrial membrane.	(Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration)
Maximal Respiration	The maximum OCR that the cell can achieve, induced by an uncoupling agent that collapses the proton gradient.	(Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration)
Spare Respiratory Capacity	The difference between maximal and basal respiration, indicating the cell's ability to respond to an energetic demand.	(Maximal Respiration) - (Basal Respiration)
Non-Mitochondrial Respiration	OCR that persists after the inhibition of both Complex I and III, representing oxygen consumed by other cellular enzymes.	Minimum rate measurement after Rotenone/Antimycin A injection

Experimental Protocols

Protocol 1: Acute Effects of Dicreatine Malate on Mitochondrial Respiration

This protocol measures the immediate impact of **dicreatine malate** on cellular bioenergetics.

Materials:

- Seahorse XF Cell Culture Microplates[7]
- Cell culture medium appropriate for the cell line
- Cells of interest
- **Dicreatine malate**
- Seahorse XF Base Medium (e.g., Agilent #103335-100)[9]
- Glucose (e.g., Agilent #103577-100)[9]
- Pyruvate (e.g., Agilent #103578-100)[9]
- Glutamine (e.g., Agilent #103579-100)[9]
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A) [9]
- Seahorse XF Analyzer (e.g., XFe96 or XFe24)[8][10]

Procedure:

- **Cell Seeding:** The day before the assay, seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density for the specific cell type. Allow cells to adhere and grow overnight.
- **Sensor Cartridge Hydration:** Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C according to the manufacturer's instructions.[10]

- **Assay Medium Preparation:** On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine to final concentrations typically of 10 mM, 1 mM, and 2 mM, respectively.^[9] Warm the medium to 37°C and adjust the pH to 7.4.
- **Dicreatine Malate Preparation:** Prepare a stock solution of **dicreatine malate** in the assay medium. Determine the desired final concentrations for the experiment.
- **Cell Plate Preparation:**
 - Remove the cell culture plate from the incubator.
 - Wash the cells twice with the pre-warmed assay medium.^[7]
 - Add the appropriate volume of assay medium containing the desired concentration of **dicreatine malate** or vehicle control to each well.
 - Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.^[8]
- **Prepare Injection Port Plate:** Load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors from the Cell Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) at the optimized concentrations for your cell type.^[8]
- **Seahorse XF Assay:**
 - Calibrate the Seahorse XF Analyzer with the sensor cartridge.
 - Once calibration is complete, replace the calibrant plate with the cell plate and initiate the assay.^[7]
 - The instrument will measure basal OCR before sequentially injecting the inhibitors and measuring the OCR after each injection.

Protocol 2: Effects of Long-Term Dicreatine Malate Supplementation on Mitochondrial Respiration

This protocol assesses changes in mitochondrial function following prolonged exposure to **dicreatine malate**.

Procedure:

- **Cell Culture and Treatment:** Culture cells in standard growth medium supplemented with the desired concentration of **dicreatine malate** or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
- **Cell Seeding:** On the day before the assay, seed the treated and control cells into a Seahorse XF Cell Culture Microplate at the optimal density. Continue the treatment with **dicreatine malate** in the seeding medium.
- **Follow Steps 2-7 from Protocol 1:** On the day of the assay, proceed with the Seahorse XF Cell Mito Stress Test as described in Protocol 1. The assay medium should also be supplemented with the corresponding concentration of **dicreatine malate** for the treated groups.

Data Presentation

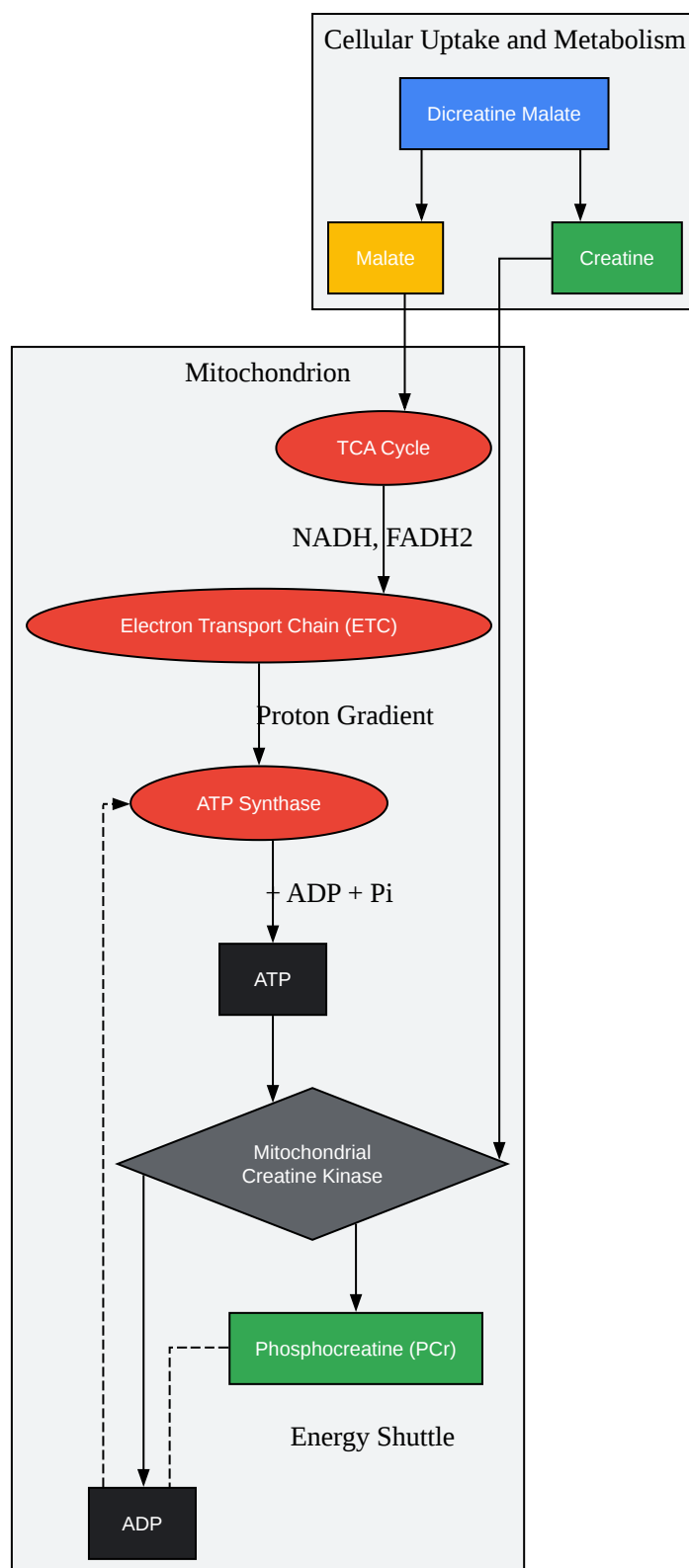
The quantitative data obtained from the Seahorse XF Cell Mito Stress Test should be summarized in a table for clear comparison between control and **dicreatine malate**-treated groups.

Table 1: Effects of **Dicreatine Malate** on Mitochondrial Respiration Parameters

Treatment Group	Basal Respiration (OCR, pmol/min)	ATP-Linked Respiration (OCR, pmol/min)	Proton Leak (OCR, pmol/min)	Maximal Respiration (OCR, pmol/min)	Spare Respiratory Capacity (OCR, pmol/min)	Non-Mitochondrial Respiration (OCR, pmol/min)
Control (Vehicle)						
Dicreatine Malate (Concentration 1)						
Dicreatine Malate (Concentration 2)						
Dicreatine Malate (Concentration 3)						

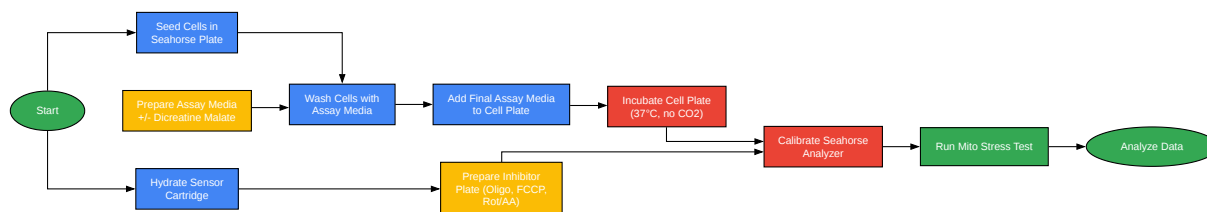
Data should be presented as mean \pm standard deviation (SD) or standard error of the mean (SEM).

Visualizations



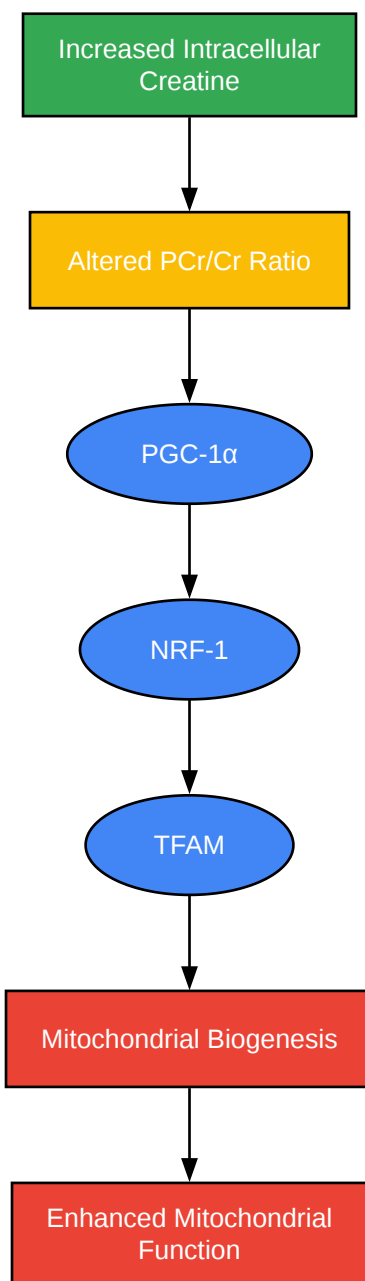
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Caption: Proposed mechanism of **dicreatine malate** action on mitochondrial respiration.



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Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.



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Caption: Potential signaling pathway for creatine-induced mitochondrial biogenesis.[11]

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